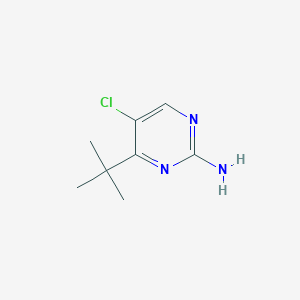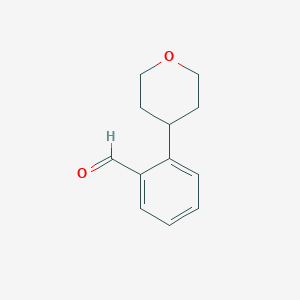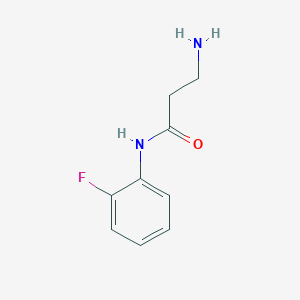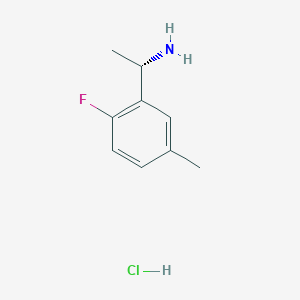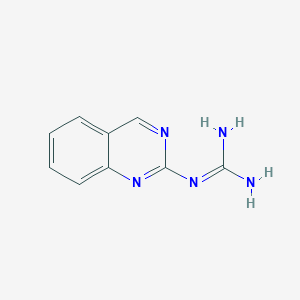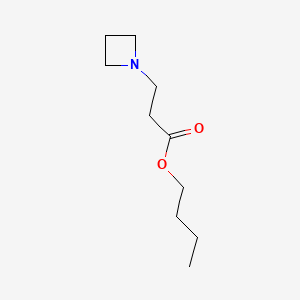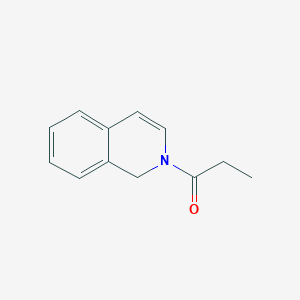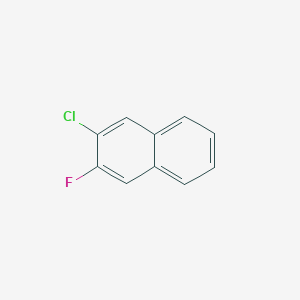
2-Chloro-3-fluoronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-fluoronaphthalene is an organic compound with the molecular formula C10H6ClF It is a derivative of naphthalene, where two hydrogen atoms are substituted by chlorine and fluorine atoms at the 2nd and 3rd positions, respectively
準備方法
The synthesis of 2-Chloro-3-fluoronaphthalene can be achieved through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, 2-fluoronaphthalene can be synthesized by reacting 2-naphthol with para-toluene sulfochloride, followed by a reaction with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper . The resulting 2-fluoronaphthalene can then be chlorinated to obtain this compound.
Industrial production methods often involve similar halogenation reactions but are optimized for large-scale synthesis. These methods typically use readily available starting materials and aim to maximize yield and purity while minimizing the use of hazardous reagents.
化学反応の分析
2-Chloro-3-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that it can undergo such reactions under appropriate conditions, similar to other naphthalene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound.
科学的研究の応用
2-Chloro-3-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology and Medicine: Naphthalene derivatives, including this compound, are studied for their potential biological activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-Chloro-3-fluoronaphthalene in chemical reactions typically involves the activation of the aromatic ring through the electron-withdrawing effects of the chlorine and fluorine atoms. This activation facilitates nucleophilic substitution reactions by stabilizing the transition state and intermediate species. In coupling reactions, the compound acts as an electrophile, participating in the formation of new carbon-carbon bonds through palladium-catalyzed processes .
類似化合物との比較
2-Chloro-3-fluoronaphthalene can be compared with other halogenated naphthalene derivatives, such as:
2-Chloronaphthalene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluoronaphthalene: Lacks the chlorine atom, which affects its reactivity and the types of reactions it can undergo.
1-Chloronaphthalene: The chlorine atom is positioned differently, leading to different chemical properties and reactivity patterns.
The presence of both chlorine and fluorine atoms in this compound makes it unique, as it combines the reactivity patterns of both halogens, allowing for a broader range of chemical transformations.
特性
分子式 |
C10H6ClF |
|---|---|
分子量 |
180.60 g/mol |
IUPAC名 |
2-chloro-3-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H |
InChIキー |
SQFAQAOTBQMXEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
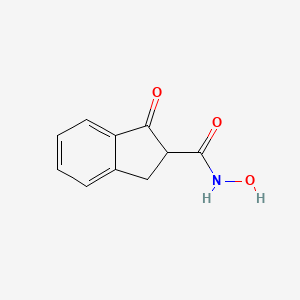
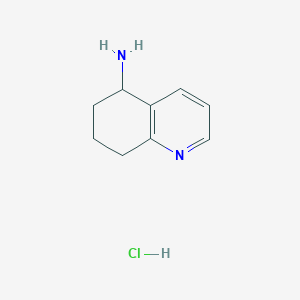
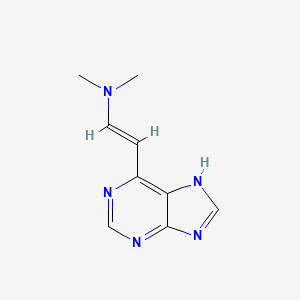
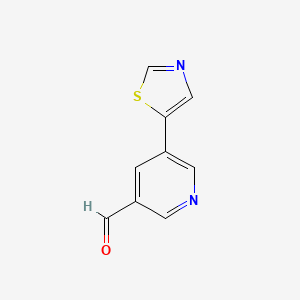
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
